molecular formula C10H16N5O13P3 B057859 Adenosine-5'-triphosphate CAS No. 126827-79-0

Adenosine-5'-triphosphate

Cat. No.: B057859
CAS No.: 126827-79-0
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-KQYNXXCUSA-N
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Description

Adenosine triphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. Adenosine triphosphate consists of three main structures: the nitrogenous base adenine, the sugar ribose, and a chain of three phosphate groups bound to ribose .

Mechanism of Action

Target of Action

Adenosine-5’-triphosphate (ATP) is a universal biological energy source . It is involved in many intracellular reactions, making it a critical factor in maintaining cellular homeostasis . ATP interacts with various targets, including enzymes like adenosine kinase and adenylate kinase , and it also plays a role in the mechanistic target of rapamycin (mTOR) assay .

Mode of Action

ATP’s mode of action is primarily through the transfer of phosphate groups to other molecules, a process known as phosphorylation . This transfer is carried out by special enzymes that couple the release of energy from ATP to cellular activities that require energy . ATP also triggers a cardio-cardiac vagal reflex .

Biochemical Pathways

ATP is involved in numerous biochemical pathways. It is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms . Many intracellular ATP-consuming enzymes utilize the biological potential energy stored in ATP . Enzymatic hydrolysis of ATP generates adenosine 5′-diphosphate (ADP) and inorganic phosphate (Pi), which react to regenerate ATP, mainly through glycolysis in anaerobic fermentations and by the respiratory chain in aerobic bioproductions .

Pharmacokinetics

The pharmacokinetics of ATP involve its rapid breakdown to adenosine diphosphate (ADP) or adenosine monophosphate (AMP) when consumed in a metabolic process . Intracellular adenosine is phosphorylated back to adenine nucleotides via a salvage pathway . Extracellular and intracellular ATP is broken down rapidly to ADP and AMP, and finally to adenosine by 5′-nucleotidase .

Result of Action

ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . It serves as a shuttle, delivering energy to places within the cell where energy-consuming activities are taking place . ATP also plays an important role in the synthesis of nucleic acids . It powers a conformational change that allows the phosphorylated glucose molecule to be converted to the phosphorylated sugar fructose .

Action Environment

The action of ATP can be influenced by various environmental factors. For instance, the intracellular ATP supply is a critical factor in bioproduction by cell factories . Strategies used to enhance ATP supply include the addition of energy substrates, controlling pH, metabolic engineering of ATP-generating or ATP-consuming pathways, and controlling reactions of the respiratory chain . An enhanced ATP supply improves target production through increases in resource uptake, cell growth, biosynthesis, export of products, and tolerance to toxic compounds .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022559
Record name Adenosine triphosphate
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Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine triphosphate
Source Human Metabolome Database (HMDB)
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Solubility

1000.0 mg/mL; 862 mg/mL (magnesium salt)
Record name ATP
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Mechanism of Action

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis.
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CAS No.

56-65-5, 11016-17-4, 51963-61-2
Record name 5′-ATP
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Record name Adenosine triphosphate
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Record name ATP
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Record name Adenosine 5'-(tetrahydrogen triphosphate)
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Record name Adenosine triphosphate
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Record name ADENOSINE TRIPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Adenosine-5'-triphosphate binds to purinergic receptors, classified as P1 and P2 receptors. [] P2 receptors, further subdivided into P2X and P2Y subtypes, mediate various cellular responses. For example, in the rat vas deferens, this compound activates P2X receptors leading to smooth muscle contraction. [] In human colon cancer cells (HT-29), this compound elicits a biphasic response, characterized by an initial increase followed by a decrease in extracellular acidification rate, suggesting the presence of functional P2 receptors. []

A: In brown adipose tissue, this compound is crucial for thermogenesis. Uncoupling protein 1 (UCP1) in brown adipocytes uncouples this compound synthesis from substrate oxidation, generating heat instead of this compound. [] This process is triggered by the sympathetic nervous system, leading to the release of fatty acids and activation of UCP1. []

A: Yes, intravenous administration of this compound during sinus rhythm can help diagnose dual atrioventricular nodal pathways in patients with atrioventricular nodal reentrant tachycardia. [, , ] The this compound test induces transient changes in atrioventricular conduction, revealing the presence of a slow pathway. [, , ]

ANone: this compound is a nucleoside triphosphate composed of an adenine base, a ribose sugar, and three phosphate groups.

    A: Yes, fluorescence spectroscopy is frequently used to study this compound interactions. For instance, the binding of a fluorescent analog, 2'(3')-O-(2,4,6-trinitrophenyl)-adenosine-5'-triphosphate, to proteins like the yeast plasma membrane H(+)-ATPase can be monitored by fluorescence changes. []

    ANone: While the provided research doesn't explicitly discuss material compatibility in the context of material science, this compound stability is crucial for its biological function.

    A: Maintaining this compound levels during boar sperm cryopreservation is essential for preserving sperm mobility. A dialysis-based dilution method demonstrated better protection of this compound and sperm mobility compared to traditional methods. []

    ANone: this compound itself isn't a catalyst, but it's a crucial cofactor for numerous enzymes.

    A: Yes, pyruvate phosphate dikinase, found in Clostridium symbiosum, utilizes this compound as a substrate. Kinetic studies revealed that the enzyme has separate, largely independent catalytic sites for this compound /AMP and pyruvate/phosphoenolpyruvate. []

    ANone: While the provided research articles predominantly focus on experimental approaches, computational tools are increasingly used to study this compound and related systems.

    ANone: Modifying the this compound structure can significantly impact its activity, potency, and receptor selectivity.

    A: In the rabbit corneal epithelium, this compound and uridine-5'-triphosphate triggered a biphasic increase in intracellular calcium concentration, while Adenosine-5'-diphate induced only the initial spike. [] P2X receptor agonists like α,β-methylene this compound did not elicit calcium responses. [] These findings suggest that specific structural features of this compound are crucial for its interaction with different purinergic receptor subtypes.

    ANone: this compound is susceptible to hydrolysis, and its stability is influenced by factors like pH and temperature.

    A: this compound -responsive drug delivery systems are being explored for targeted cancer therapy. These systems exploit the difference in this compound concentrations between tumor microenvironment and normal tissues. [] Various nanocarriers like polymeric nanogels and liposomes are designed to release their cargo upon sensing elevated this compound levels in the tumor vicinity. []

    ANone: While the provided research doesn't delve into specific SHE regulations for this compound, general laboratory safety practices and regulations regarding handling chemicals and biological materials would apply.

    ANone: this compound , being a naturally occurring molecule involved in numerous physiological processes, has a rapid turnover rate in vivo.

    A: Yes, studies in chickens have shown that exogenous administration of this compound and its derivatives into the renal portal system led to a reduction in urine flow and electrolyte excretion. [] These effects were suggested to be independent of simple energy provision by this compound . []

    ANone: this compound itself isn't typically evaluated for therapeutic efficacy in the same way as conventional drugs.

    ANone: The concept of resistance and cross-resistance, typically associated with drug therapy, isn't directly applicable to this compound , as it's a fundamental molecule involved in essential cellular processes.

    A: Research suggests that impaired autophagy, a cellular degradation pathway, might be implicated in acute pancreatitis. The depletion of lysosomal-associated membrane protein-2 (Lamp-2) disrupts the fusion of autophagosomes with lysosomes, leading to autophagosome accumulation, reduced this compound levels, and a shift towards necrotic cell death. []

    A: this compound -responsive nanocarriers, designed to release drugs specifically in the presence of elevated this compound levels (as found in tumor microenvironments), represent a promising drug delivery strategy. []

    A: Research highlights the development of near-infrared-emissive nanocarriers that are responsive to this compound . [] These nanocarriers utilize phenylboronic acid tags that bind this compound , triggering the disassembly of the carrier and release of the drug payload in this compound -rich environments. []

    ANone: While this compound itself is not a typical biomarker, alterations in this compound levels or related metabolic pathways can reflect cellular dysfunction.

    A: Research has investigated the potential of urinary this compound as a marker for urinary tract infection. Although this compound reflects microbial biomass and could serve as a research tool, it was found not to be a reliable clinical diagnostic marker. []

    ANone: Various analytical techniques are employed to characterize, quantify, and monitor this compound.

    A: High-performance liquid chromatography is often used to separate and quantify this compound and other nucleotides in complex biological samples. []

    A: Yes, a flow-injection analysis method employing a hydrogen peroxide/sodium hydroxide/brilliant sulfoflavine system has been developed for the specific and sensitive detection of this compound . []

    A: In a study investigating the effect of ethanol on rat testes, 31P NMR spectroscopy was used in vivo to determine intratesticular pH and the relative concentrations of various phosphorus-containing metabolites, including this compound and phosphodiesters. []

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